molecular formula C22H29NO B5194677 [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol

[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol

Cat. No. B5194677
M. Wt: 323.5 g/mol
InChI Key: PXCKHMAZUXFEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. This compound belongs to the class of opioids and has shown promising results in treating pain, addiction, and other related disorders.

Mechanism of Action

[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol include pain relief, sedation, and euphoria. It can also cause respiratory depression, which can be life-threatening in high doses.

Advantages and Limitations for Lab Experiments

One advantage of using [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, its potential for abuse and addiction limits its use in certain experiments.

Future Directions

1. Investigating the potential therapeutic use of [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol in the treatment of addiction and related disorders.
2. Studying the mechanism of action of this compound and its effects on other opioid receptors.
3. Developing new analogs of [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol with improved selectivity and safety profiles.
4. Exploring the use of this compound in combination with other drugs for the treatment of pain and other disorders.
5. Investigating the potential use of [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol in veterinary medicine.

Synthesis Methods

The synthesis of [4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol involves the reaction of benzyl chloride with 2,5-dimethylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification and isolation steps.

Scientific Research Applications

[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol has been extensively studied for its potential use in pharmacology and medicine. It has shown promising results in the treatment of pain, addiction, and other related disorders. Studies have also shown that this compound may have anxiolytic and antidepressant effects.

properties

IUPAC Name

[4-benzyl-1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-18-8-9-19(2)21(14-18)16-23-12-10-22(17-24,11-13-23)15-20-6-4-3-5-7-20/h3-9,14,24H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCKHMAZUXFEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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